molecular formula C16H22ClN5 B1437412 2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride CAS No. 2173099-17-5

2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride

Cat. No.: B1437412
CAS No.: 2173099-17-5
M. Wt: 319.83 g/mol
InChI Key: NSQSZLDGMAPRLF-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds that have been employed in the design of privileged structures in medicinal chemistry . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

  • Research on similar compounds, such as the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has provided insights into the crystal structure of these compounds. This type of analysis is critical for understanding the physical and chemical properties of the compound (Ullah & Stoeckli-Evans, 2021).

Hydrodenitrogenation Studies

  • The compound's analogs have been studied in the context of hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediate products. Understanding these processes is crucial for applications in organic synthesis and catalysis (Egorova et al., 2002).

Synthesis of Paliperidone

  • The synthesis processes involving similar compounds, like the one used to create paliperidone, a significant antipsychotic drug, are crucial. These synthesis methods provide a framework for creating complex pharmaceuticals (Ji Ya-fei, 2010).

Intramolecular Frustrated Lewis Pairs

  • Studies on related compounds have explored their role in forming intramolecular frustrated Lewis pairs. This research is important for understanding the reactivity and potential applications in catalysis (Körte et al., 2015).

Dual-Action Hypoglycemic Agents

  • Compounds like N-(pyrimidin-4-yl)thiazol-2-amine derivatives, closely related to the compound , have been synthesized and evaluated as glucokinase activators, highlighting their potential as dual-action hypoglycemic agents (Song et al., 2011).

Antibacterial Activity

  • Piperidine containing pyrimidine imines and thiazolidinones, structurally related to the compound, have been synthesized and evaluated for their antibacterial activity. Such studies are crucial for developing new antimicrobial agents (Merugu et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrimidine derivatives have been found to have anti-fibrotic activities, and their mechanism of action involves inhibiting the expression of collagen .

Properties

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5.ClH/c1-11-5-7-18-15(8-11)21-16-9-14(19-12(2)20-16)13-4-3-6-17-10-13;/h5,7-9,13,17H,3-4,6,10H2,1-2H3,(H,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQSZLDGMAPRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)C3CCCNC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
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2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
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2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
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2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride

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